molecular formula C7H15N B1350872 2-Isopropylpyrrolidine CAS No. 51503-10-7

2-Isopropylpyrrolidine

Cat. No. B1350872
CAS RN: 51503-10-7
M. Wt: 113.2 g/mol
InChI Key: UOADRGAJWNJVGC-UHFFFAOYSA-N
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Description

2-Isopropylpyrrolidine is a nitrogen-containing heterocyclic compound. Its chemical formula is C7H15N . The pyrrolidine ring, a five-membered saturated ring, plays a crucial role in its structure. This scaffold has garnered interest in drug discovery due to its unique properties, including sp3-hybridization, stereogenicity, and non-planarity (referred to as “pseudorotation”) .


Synthesis Analysis

The synthesis of 2-Isopropylpyrrolidine involves constructing the pyrrolidine ring from various cyclic or acyclic precursors. Researchers have reported different synthetic strategies, detailing the reaction conditions and yields. Additionally, functionalization of preformed pyrrolidine rings, such as proline derivatives, has been explored .


Molecular Structure Analysis

The molecular structure of 2-Isopropylpyrrolidine consists of a pyrrolidine ring with an isopropyl group attached to one of the carbon atoms. The stereoisomers and spatial orientation of substituents significantly impact the compound’s biological profile, especially its binding mode to enantioselective proteins .

Scientific Research Applications

  • The possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
  • The contribution to the stereochemistry of the molecule .
  • The increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature . The influence of steric factors on biological activity has also been investigated, along with the structure–activity relationship (SAR) of the studied compounds .

  • Ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions .
  • Functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pyrrolidine is a five-membered ring nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature . The influence of steric factors on biological activity has also been investigated, along with the structure–activity relationship (SAR) of the studied compounds .

The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . Since one of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, we highlight how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pyrrolidine is a five-membered ring nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature . The influence of steric factors on biological activity has also been investigated, along with the structure–activity relationship (SAR) of the studied compounds .

The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . Since one of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, we highlight how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

2-propan-2-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOADRGAJWNJVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397399
Record name 2-Isopropylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylpyrrolidine

CAS RN

51503-10-7
Record name 2-(1-Methylethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51503-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yl)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylpyrrolidine
Reactant of Route 2
2-Isopropylpyrrolidine
Reactant of Route 3
2-Isopropylpyrrolidine
Reactant of Route 4
2-Isopropylpyrrolidine
Reactant of Route 5
2-Isopropylpyrrolidine
Reactant of Route 6
2-Isopropylpyrrolidine

Citations

For This Compound
58
Citations
FG Young, FC Frostick Jr, JJ Sanderson… - Journal of the …, 1950 - ACS Publications
… not depressed whenthe picrate was mixed with l-methyl-2-isopropylpyrrolidine picrate. The methiodide of the reduction product was prepared by warming an ethereal solution of the …
Number of citations: 69 pubs.acs.org
T SONE, K HIROI, S YAMADA - Chemical and Pharmaceutical …, 1973 - jstage.jst.go.jp
No. 10 2333 afforded benzyl 2—isopropenylpyrrolidine—l-carboxylate (VII), which was hydrogenated over 5% Pd on charcoal to give the desired (S)-(-—)-2~ isopropylpyrrolidine ((S)-(…
Number of citations: 40 www.jstage.jst.go.jp
P Rothemund, CL Gage - Journal of the American Chemical …, 1955 - ACS Publications
… of 2-isopropylpyrrolidine, bp 141-142, m28d 1.450, 2.5%.12 Fraction 2, 20.5 g. of a colorless oil, … 2-isopropylpyrrolidine.—Twenty grams of 2-isopropylpyrrole, 3 g. of catalyst6 and 25 ml. …
Number of citations: 139 pubs.acs.org
GL Hann - 1992 - elibrary.ru
… Initial studies were directed at the synthesis of (S)-2-isopropylpyrrolidinosulfur trifluoride, proceeding from (S)-proline via (S)-2-isopropylpyrrolidine. Unfortunately, the presumed final …
Number of citations: 0 elibrary.ru
NJ Leonard, E Barthel Jr - Journal of the American Chemical …, 1950 - ACS Publications
… not depressed whenthe picrate was mixed with l-methyl-2-isopropylpyrrolidine picrate. The methiodide of the reduction product was prepared by warming an ethereal solution of the …
Number of citations: 24 pubs.acs.org
F Ramirez, AP Paul - Journal of the American Chemical Society, 1955 - ACS Publications
A route to benzo [bjpyrrocolines (A), based on a hitherto unobserved ring-chain tautomerism involving the NH-function of an-pyridone and the CO-function of a ketone, has been …
Number of citations: 7 pubs.acs.org
M Kawakami, S Sarma, K Himizu, Y Konishi… - … Conference O-CHA …, 2004 - o-cha.net
Darjeeling Teas cultivated in Darjeeling valley tea estates in India were analyzed. Aroma concentrates were prepared by using the brewed extraction method, and were analyzed by GC/…
Number of citations: 6 www.o-cha.net
D Crich, K Ranganathan - Journal of the American Chemical …, 2002 - ACS Publications
… These were then cyclized individually with tributyltin hydride and AIBN in benzene at reflux, giving in both cases a predominance of trans-N-benzyl-3-methyl-2-isopropylpyrrolidine 9 …
Number of citations: 27 pubs.acs.org
M Newcomb, MT Burchill - Journal of the American Chemical …, 1984 - ACS Publications
… When benzamide 9, which incorporates the probe moiety, was treated with phenyllithium, we found that Ñ-butyl-2-isopropylpyrrolidine (6) was formed in significant yields in addition to …
Number of citations: 32 pubs.acs.org
F An, B Maji, E Min, AR Ofial… - Journal of the American …, 2020 - ACS Publications
… Major variations were the cyclization step in the synthesis of 2-isopropylpyrrolidine (A4) and the synthesis of potassium prolinate (K-A1). Since the purification of the amines has been …
Number of citations: 51 pubs.acs.org

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